N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea
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Overview
Description
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea is a chemical compound with the molecular formula C14H10F2N2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide
- 2-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide
Uniqueness
Compared to similar compounds, N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea is unique due to the presence of fluorine atoms at specific positions on the benzamide and phenyl rings. This structural feature enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H10F2N2OS |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
3-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-5-3-4-9(8-10)13(19)18-14(20)17-12-7-2-1-6-11(12)16/h1-8H,(H2,17,18,19,20) |
InChI Key |
ZZOZVWJJFDLIHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)F |
Origin of Product |
United States |
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